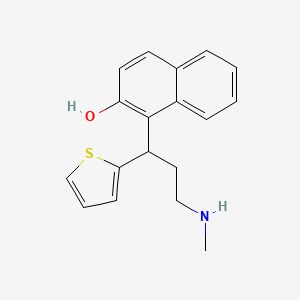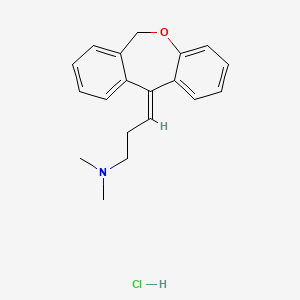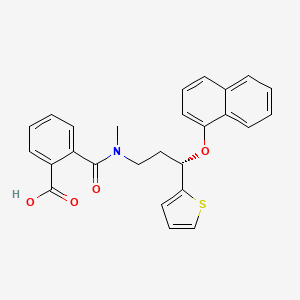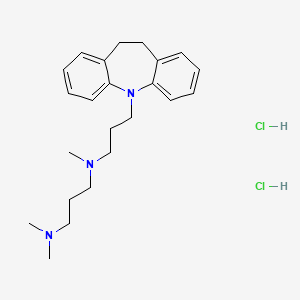
Benzovindiflupyr
Overview
Description
Benzovindiflupyr, also known as Solatenol, is a fungicide active against a range of fungal diseases on cereals and other crops . It is not highly soluble in water nor is it volatile . Depending on local conditions, it can be very persistent in soil and aqueous systems .
Synthesis Analysis
The synthesis of Benzovindiflupyr involves several complex chemical reactions . The exact details of the synthesis process are proprietary and not publicly available.Molecular Structure Analysis
The molecular formula of Benzovindiflupyr is C18H15Cl2F2N3O . Its average mass is 398.234 Da and its monoisotopic mass is 397.056030 Da .Chemical Reactions Analysis
Benzovindiflupyr is a broad-spectrum fungicide that has been evaluated for use in various crops . Analytical methods for Benzovindiflupyr in food-feedstuffs of plant origin were evaluated, and the compound was found to be stable in various conditions .Physical And Chemical Properties Analysis
Benzovindiflupyr is not highly soluble in water nor is it volatile . It can be very persistent in soil and aqueous systems depending on local conditions .Scientific Research Applications
Fungicide in Agriculture
Benzovindiflupyr is a novel succinate dehydrogenase inhibitor (SDHI)-type fungicide . It has been developed to control plant diseases in greenhouses and agricultural fields . It is effective against several plant phytopathogenic fungi .
Control of Gray Mold
When applied at 20 mg L –1 by dipping flowers, Benzovindiflupyr can successfully control cucumber gray mold . The dose of Benzovindiflupyr for dipping flower application is less than 1% of that of spraying application .
Control of Verticillium Dahliae
Benzovindiflupyr effectively controls V. dahliae, a pathogen that causes disease in potatoes . However, frequent applications of the chemical may expedite the development of fungicide resistance in the pathogen .
Inhibition of Mycelial Growth
Benzovindiflupyr can effectively inhibit mycelial growth, sclerotial production, sclerotial shape, and myceliogenic and carpogenic germination of the sclerotia of S. sclerotiorum . It also shows good systemic translocation in eggplant .
Ecotoxicological Threat to Soil Organisms
Traces of Benzovindiflupyr remaining in soil potentially trigger an ecotoxicological threat to soil organisms including earthworms . It can induce a potential toxicological risk to earthworms when applied in certain dosages .
Impact on Earthworms
Benzovindiflupyr at higher doses significantly inhibits the activities of respiratory chain complex II and succinate dehydrogenase (SDH) in earthworms . It also induces reactive oxygen species (ROS) and lipid peroxidation (LPO) in earthworms .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGEKHKTPTUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057930 | |
| Record name | Benzovindiflupyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072957-71-1 | |
| Record name | Benzovindiflupyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072957-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzovindiflupyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)







![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)